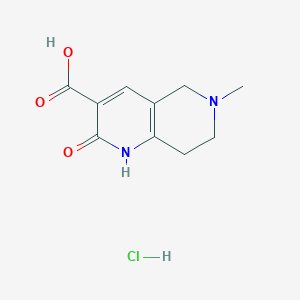

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride

Description

Chemical Structure and Properties

The compound 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride (hereafter referred to as the "target compound") is a bicyclic heterocyclic molecule with a fused naphthyridine core. Its molecular formula is C₁₀H₁₃ClN₂O₃ (molecular weight: 244.68) . The structure features:

- A hexahydro-1,6-naphthyridine backbone (saturated with six hydrogen atoms across the fused rings).

- Methyl group at position 4.

- Oxo group at position 2.

- Carboxylic acid moiety at position 3, stabilized as a hydrochloride salt for enhanced solubility .

Synthesis The compound is synthesized via cyclocondensation of 1-methyl-4-oxo-3-piperidinecarbaldehyde with 2-cyanoacetamide in the presence of acetic acid and benzene, yielding the intermediate 6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile (73% yield). Subsequent hydrolysis converts the nitrile group to a carboxylic acid, followed by hydrochloride salt formation .

Propriétés

IUPAC Name |

6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-12-3-2-8-6(5-12)4-7(10(14)15)9(13)11-8;/h4H,2-3,5H2,1H3,(H,11,13)(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEOXNMCIEIOZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C(=O)N2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities, including anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities.

Mode of Action

The mode of action of naphthyridines often involves the specific and differential functionalization of the naphthyridine core.

Activité Biologique

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride (CAS No. 57605-17-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molecular weight of 244.67 g/mol. Its structure suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, related structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.

| Compound | Activity | Target Organisms |

|---|---|---|

| 6-Methyl-2-oxo-naphthyridine | Antimicrobial | S. aureus, E. coli |

| C75 (related compound) | FASN inhibitor | Cancer cells |

Anticancer Properties

Research has demonstrated that naphthyridine derivatives can inhibit fatty acid synthase (FASN), a critical enzyme in lipid metabolism linked to cancer progression. For example, C75, a synthetic fatty-acid synthase inhibitor similar in structure to our compound of interest, has been shown to impair mitochondrial function and reduce cell viability in various cancer models . This suggests that 6-Methyl-2-oxo-naphthyridine derivatives may also possess anticancer activities through similar pathways.

The proposed mechanisms by which 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acid hydrochloride exerts its biological effects include:

- Inhibition of Enzymatic Activity : By targeting enzymes involved in fatty acid synthesis.

- Disruption of Cellular Processes : Affecting mitochondrial function and reactive oxygen species (ROS) levels.

- Interaction with Nucleic Acids : Potentially affecting DNA replication and transcription processes.

Case Studies

Several studies have focused on the biological implications of naphthyridine derivatives:

- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various naphthyridine derivatives against pathogenic bacteria and fungi. The results indicated that modifications in the naphthyridine structure significantly influenced their bioactivity.

- Anticancer Research : A study investigated the effects of FASN inhibitors on cancer cell lines. The findings suggested that compounds similar to 6-Methyl-2-oxo-naphthyridine could reduce tumor growth by impairing lipid metabolism necessary for cancer cell proliferation.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The target compound belongs to a broader class of 1,6-naphthyridine derivatives. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison with Analogs

Solubility and Stability

- The hydrochloride salt form of the target compound improves aqueous solubility compared to its free acid counterpart, making it more suitable for pharmacological applications .

- Thioxo analogs (e.g., compounds in ) exhibit higher reactivity due to the sulfur atom’s electron-withdrawing effects, but they may suffer from reduced metabolic stability .

- 4-Hydroxy analogs (e.g., 5202) show moderate solubility but are commercially available in bulk quantities, indicating industrial relevance .

Reactivity and Functionalization

- Decarboxylation : The target compound’s carboxylic acid group can undergo decarboxylation under high temperatures (e.g., 250–370°C), similar to 6-methyl-5-oxo derivatives .

- Esterification/Amidation : The carboxylic acid moiety allows derivatization into esters or amides, a feature shared with other naphthyridinecarboxylic acids .

Commercial Availability and Suppliers

and A.S. Chemical Laboratories Inc. . This reflects the broader industrial interest in naphthyridine derivatives for pharmaceutical research.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Acidic Ester Hydrolysis | HCl, H₂O, EtOH, reflux, 9 h | 81% | |

| Thermal Decarboxylation | Neat substrate, 250°C, ? min | 77% |

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

Optimization involves systematic variation of:

- Temperature : Higher temperatures (e.g., 370°C for decarboxylation) reduce reaction time but risk decomposition. Lower temperatures (reflux in hydrolysis) favor selectivity .

- Catalysts : Acidic media (HCl) accelerate ester hydrolysis, while inert atmospheres prevent oxidation .

- Solvent Choice : Polar protic solvents (e.g., ethanol) enhance solubility of intermediates, improving reaction homogeneity .

Example : In ester hydrolysis, substituting water with ethanol-water mixtures increases substrate solubility, reducing side reactions and improving yields to >90% .

Basic: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and proton environments. For example, the methyl group at position 6 appears as a singlet (δ ~2.5 ppm), while the carboxylic proton is absent due to HCl salt formation .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with MS detects impurities <0.1% and verifies molecular weight .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:

Contradictions often arise from:

- Starting Material Purity : Impurities in precursors (e.g., ester intermediates) reduce yields. Use HPLC-purified intermediates for reproducibility .

- Reaction Scale : Decarboxylation yields drop at larger scales due to inefficient heat transfer. Small-batch optimization (≤1 g) is recommended before scaling .

- Analytical Methods : Inconsistent purity assessments (e.g., UV vs. MS detection) skew reported yields. Standardize analytical protocols across studies .

Case Study : A 72% yield for a decarboxylated analog at 370°C vs. 57% for a styryl-substituted derivative highlights substituent-dependent reactivity.

Advanced: What role do substituent effects play in modifying the compound’s bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or chlorine at position 6 enhances metabolic stability and binding to targets like kinase enzymes .

- Hydrophobic Substituents : Methyl or cyclopropyl groups improve membrane permeability, critical for intracellular target engagement (e.g., anticancer activity) .

- Carboxylic Acid Moiety : Essential for salt formation (e.g., hydrochloride) to enhance aqueous solubility for in vitro assays .

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | Group | Biological Impact | Reference |

|---|---|---|---|

| 6 | -Cl, -F | Increased kinase inhibition | |

| 3 | -CO₂H (HCl salt) | Improved solubility for assays | |

| 2 | -CH₃ | Enhanced metabolic stability |

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Thermal Stability : Decomposes above 250°C; store at room temperature in inert atmospheres .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the naphthyridine core .

- Hygroscopicity : The hydrochloride salt absorbs moisture; use desiccants and airtight containers .

Advanced: How can computational modeling guide the design of derivatives?

Methodological Answer:

- Docking Studies : Predict binding affinity to targets like c-Met kinase using software (e.g., AutoDock). Align the carboxylic acid group with catalytic residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values to prioritize synthetic targets .

- MD Simulations : Assess solvation effects on solubility and stability of hydrochloride salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.